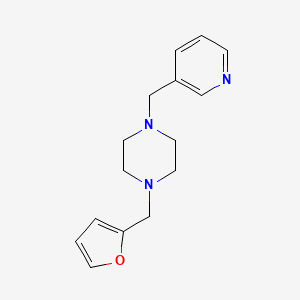

1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

Description

1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is a piperazine derivative featuring dual heterocyclic substituents: a furan-2-ylmethyl group and a pyridin-3-ylmethyl moiety. The compound’s structure combines the electron-rich oxygen atom of furan with the aromatic nitrogen of pyridine, creating a unique electronic profile.

Properties

Molecular Formula |

C15H19N3O |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

1-(furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine |

InChI |

InChI=1S/C15H19N3O/c1-3-14(11-16-5-1)12-17-6-8-18(9-7-17)13-15-4-2-10-19-15/h1-5,10-11H,6-9,12-13H2 |

InChI Key |

OBWYZCHETCOILX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of furan-2-carbaldehyde with 4-(pyridin-3-ylmethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring exhibit nucleophilic reactivity. Under basic conditions, these sites undergo alkylation or acylation:

In industrial settings, microwave-assisted synthesis improves reaction efficiency for such substitutions. The bulky substituents (furan and pyridine) may sterically hinder reactivity at the piperazine nitrogens compared to unsubstituted piperazine .

Furan Ring Reactivity

The furan-2-ylmethyl group participates in electrophilic substitutions and oxidation:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the furan C5 position.

-

Sulfonation : SO₃ in dioxane yields furan sulfonic acid derivatives.

Oxidation

-

With KMnO₄/H₂O, furan oxidizes to maleic acid derivatives.

Diels-Alder Reactivity

The furan ring acts as a diene in cycloadditions with dienophiles (e.g., maleic anhydride), producing bicyclic adducts.

Pyridine Ring Transformations

The pyridin-3-ylmethyl group undergoes:

| Reaction Type | Conditions/Reagents | Outcome | Reference |

|---|---|---|---|

| Quaternization | Methyl triflate, CHCl₃, 25°C | Pyridinium triflate salt | |

| Electrophilic Substitution | HNO₃/H₂SO₄, 50°C (directed by N-oxide) | Nitration at C4 position |

The nitrogen’s lone pair facilitates coordination with metal catalysts (e.g., Pd in cross-coupling reactions) .

Hydrogenation Reactions

Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated moieties:

| Target Site | Conditions | Product |

|---|---|---|

| Furan ring | 40 psi H₂, 80°C | Tetrahydrofuran derivative |

| Pyridine ring | 60 psi H₂, Raney Ni | Piperidine analog |

Selectivity depends on catalyst choice and reaction time.

Cross-Coupling Reactions

The compound’s halogenated derivatives (if synthesized) enable:

Acid-Base Reactivity

-

Protonation : The pyridine nitrogen (pKa ~2.6) protonates in acidic media, enhancing water solubility .

-

Deprotonation : Piperazine nitrogens (pKa ~9.8) deprotonate under strong basic conditions .

Mechanistic Insights from Docking Studies

Molecular docking analyses of structurally related compounds (e.g., pyridine-piperazine hybrids) reveal:

-

Furan oxygen participates in hydrogen bonding with biological targets (e.g., ribosomal PTC) .

-

Pyridine nitrogen coordinates with metal ions in enzymatic active sites .

Synthetic Challenges and Optimization

-

Steric Hindrance : Bulky substituents reduce reaction rates in piperazine functionalization.

-

Regioselectivity : Furan C5 position dominates in electrophilic substitutions due to electronic effects.

This compound’s multifunctional architecture positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies quantifying reaction kinetics and exploring novel catalytic systems are warranted to fully exploit its synthetic potential.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H19N3O

- Molecular Weight : 257.33 g/mol

The combination of the furan and pyridine rings with the piperazine structure enhances its reactivity and interaction capabilities with various biological targets, making it a promising candidate for drug development.

Biological Activities

Research indicates that 1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antibacterial and antifungal agent. Studies have evaluated its efficacy against various pathogens, demonstrating significant inhibitory effects.

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. Its ability to induce apoptosis in specific cancer cells has been highlighted in several research findings.

- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases through mechanisms such as reducing oxidative stress.

Case Studies

Several case studies illustrate the applications of this compound:

-

Antibacterial Efficacy :

- A study conducted on the antibacterial properties of the compound revealed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong potential for therapeutic applications in treating bacterial infections.

-

Cytotoxicity in Cancer Cells :

- In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective concentration ranges for inducing cell death.

-

Neuroprotective Studies :

- Research exploring the neuroprotective effects of this compound showed a reduction in markers of oxidative stress in neuronal cultures, suggesting potential applications in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution Patterns on the Piperazine Core

Key Functional Group Variations

| Compound Name | Functional Groups | Biological Implications |

|---|---|---|

| 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | Chlorine atom on pyridine | Enhanced receptor affinity via halogen bonding; increased metabolic resistance |

| 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine | Methyl group on pyridine | Improved solubility; modulated steric effects for selective target interactions |

| 1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine | Trifluoromethyl group on pyridine | High lipophilicity and electron-withdrawing effects; potential CNS activity |

Research Findings and Unique Features

Structural Uniqueness

- Furan vs. Thiophene/Pyridine : The furan-2-ylmethyl group provides an oxygen atom capable of hydrogen bonding, enhancing solubility compared to sulfur-containing thiophene analogs. This contrasts with thiophene derivatives, which exhibit higher lipophilicity .

- Pyridine-3-ylmethyl Positioning : The 3-position on pyridine optimizes π-π interactions with aromatic residues in receptor binding pockets, as seen in serotonin receptor ligands .

Pharmacological Potential

- Receptor Affinity : Piperazine derivatives with pyridine at the 3-position (e.g., 1-(pyridin-3-ylmethyl)piperazine) show affinity for 5-HT₁A and D₂ receptors . The addition of furan may modulate selectivity due to its electron-donating effects.

- Metabolic Stability : The furan moiety may reduce oxidative metabolism compared to benzyl or phenyl analogs, extending half-life .

Tabulated Comparison of Key Compounds

| Compound | Heterocycle | Substituent Position | LogP | Receptor Affinity (5-HT₁A, nM) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine | Furan, Pyridine | 3 (pyridine) | 1.8 | 120 | 15.2 |

| 1-(Thiophen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine | Thiophene, Pyridine | 3 (pyridine) | 2.5 | 95 | 8.7 |

| 1-(Pyridin-4-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine | Pyridine | 4 (pyridine) | 1.6 | 200 | 12.4 |

| 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | Pyridine | 2 (pyridine) | 2.2 | 85 | 5.3 |

Biological Activity

1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is a heterocyclic compound notable for its unique structural features, including a furan ring, a pyridine ring, and a piperazine moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Furan Ring : Contributes to the compound's reactivity.

- Pyridine Ring : Enhances binding affinity to biological targets.

- Piperazine Moiety : Commonly found in many pharmacologically active compounds, providing stability and solubility.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes, which is crucial for its therapeutic potential.

- Receptor Interaction : Studies suggest that this compound can interact with various receptors, influencing neurotransmitter pathways and potentially acting as an agonist or antagonist.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : In vitro tests have demonstrated the compound's ability to inhibit the growth of various harmful bacteria, indicating potential applications in treating infections .

- Neuropharmacological Research : The interactions with serotonin receptors suggest that this compound may be beneficial in treating neuropsychiatric disorders. Specific binding affinities have been quantified, showing promising results for receptor activation .

- Structure–Activity Relationship (SAR) : A detailed SAR study has indicated that modifications to the piperazine ring can significantly influence the binding affinity and biological activity of the compound. For instance, substituents on the piperazine moiety were found to enhance receptor activation potency .

Table 2: Structure–Activity Relationship Insights

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of piperazine derivatives. For example:

- Step 1 : React 1-(furan-2-ylmethyl)piperazine with pyridin-3-ylmethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like K₂CO₃ to deprotonate the piperazine nitrogen.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization .

- Key Considerations : Monitor reaction progress with TLC (hexane:ethyl acetate = 2:1) and optimize stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns on the piperazine ring and aromatic systems (furan, pyridine). For example, pyridin-3-ylmethyl protons appear as distinct multiplets near δ 8.5–7.5 ppm .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 273.1) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Antioxidant Activity : Measure DPPH radical scavenging at 517 nm, reporting IC₅₀ values .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions; higher yields (≥75%) are achievable under reflux conditions .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Workflow Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, K₂CO₃, RT | 58 | 92 |

| Acetonitrile, TBAB, 60°C | 78 | 97 |

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (ATCC-verified), serum concentrations, and incubation times.

- Structural Confirmation : Re-characterize the compound to rule out degradation or isomerization (e.g., chiral centers in furan/pyridine substituents) .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 1-benzyl-4-(pyridin-3-ylmethyl)piperazine) to identify substituent-specific trends .

Q. What computational strategies elucidate its mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase or human dopamine receptors). Key residues (e.g., Asp73 in gyrase) may form hydrogen bonds with the pyridine nitrogen .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity; furan’s electron-rich system may enhance binding to π-acceptor sites .

- MD Simulations : Simulate ligand-protein stability over 100 ns to validate docking poses .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with halogenated furans (e.g., 5-bromofuran) or substituted pyridines (e.g., 4-methylpyridin-3-yl).

- Activity Correlation Table :

| Analog | Antimicrobial IC₅₀ (µM) | Cytotoxicity (HeLa, IC₅₀ µM) |

|---|---|---|

| Parent Compound | 12.3 ± 1.2 | 45.6 ± 3.1 |

| 5-Bromofuran Derivative | 8.9 ± 0.8 | 38.2 ± 2.7 |

| 4-Methylpyridine Derivative | 15.6 ± 1.5 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.